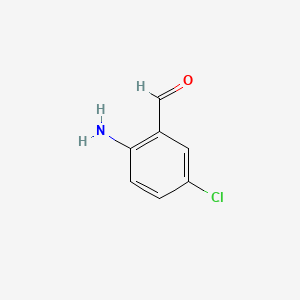

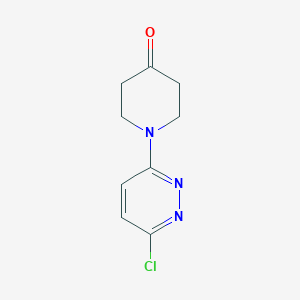

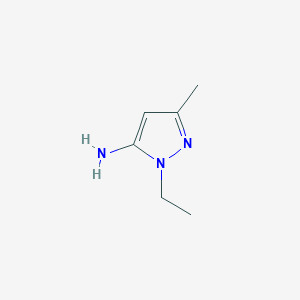

![molecular formula C10H10ClF3N2O2 B1272616 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid CAS No. 338770-18-6](/img/structure/B1272616.png)

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid, also known as 4-CPA, is an organic compound that has been studied extensively for its potential applications in various scientific fields. It is a cyclic carboxylic acid that has a trifluoromethyl group attached to the pyridine ring. 4-CPA is an important intermediate in the synthesis of various other compounds, and has been used in the development of pharmaceuticals, agrochemicals, and other organic compounds. 4-CPA is also known for its unique properties, such as its strong acidity and its ability to form complexes with other molecules.

Scientific Research Applications

Antimicrobial and Antifungal Activity

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid derivatives show significant antimicrobial and antifungal activities. A study by Mickevičienė et al. (2015) found that derivatives of this compound exhibited good activity against Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Synthesis of Novel Compounds

This compound plays a role in the synthesis of novel compounds with potential biological activity. Sayed et al. (2003) described the use of a similar compound in preparing new heterocyclic compounds, some of which exhibited antimicrobial and antifungal properties (Sayed et al., 2003).

Functionalization in Organic Chemistry

In organic chemistry, this compound is used for the functionalization of various chemicals. Cottet et al. (2004) detailed the conversion of related chloro- and bromo(trifluoromethyl)pyridines into carboxylic acids, showcasing the versatility of such compounds in chemical reactions (Cottet et al., 2004).

Molecular Docking and Structural Studies

Studies have also been conducted on the molecular docking and structural aspects of related compounds. Vanasundari et al. (2018) investigated the vibrational, structural, electronic, and optical properties of similar butanoic acid derivatives, highlighting their potential as nonlinear optical materials (Vanasundari et al., 2018).

Agricultural Applications

Research by Grichar and Boswell (1986) on compounds structurally similar to this compound showed their effectiveness in controlling postemergence grass in peanuts, demonstrating the potential agricultural applications of these compounds (Grichar & Boswell, 1986).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Mechanism of Action

Target of Action

Compounds with similar structures, such as trifluoromethylpyridines, are known to be used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries . The specific targets can vary depending on the application and the specific derivative of the compound.

Mode of Action

The biological activities of trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

Tfmp derivatives are known to have a wide range of applications in the agrochemical and pharmaceutical industries . The affected pathways and their downstream effects would depend on the specific derivative and its application.

Result of Action

Tfmp derivatives are known to exhibit various biological activities due to the unique properties of the fluorine atom and the pyridine moiety . The specific effects would depend on the derivative and its application.

Action Environment

It’s worth noting that the success of suzuki–miyaura (sm) cross-coupling, a reaction often used in the synthesis of such compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action could be influenced by the reaction conditions and the environment in which it is used.

properties

IUPAC Name |

4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClF3N2O2/c11-7-4-6(10(12,13)14)5-16-9(7)15-3-1-2-8(17)18/h4-5H,1-3H2,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYZTDVTXHXOKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)NCCCC(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile](/img/structure/B1272624.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B1272625.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile](/img/structure/B1272626.png)